N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide
Overview
Description
YM 471 is a synthetic organic compound known for its role as a non-peptide arginine vasopressin receptor antagonist. It specifically targets vasopressin V1A and V2 receptors, making it a valuable tool in cardiovascular research and potential therapeutic applications .
Preparation Methods
The synthesis of YM 471 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzazepine core through a series of cyclization reactions.
Functional Group Introduction: Various functional groups, such as dimethylaminopiperidinyl and difluorobenzyl, are introduced through substitution reactions.
Chemical Reactions Analysis
YM 471 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: YM 471 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Scientific Research Applications
YM 471 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the binding and activity of vasopressin receptors.
Biology: Helps in understanding the physiological and pathophysiological roles of vasopressin in various biological systems.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, such as hypertension.
Industry: Utilized in the development of new drugs targeting vasopressin receptors.
Mechanism of Action
YM 471 exerts its effects by antagonizing vasopressin V1A and V2 receptors. It binds to these receptors with high affinity, inhibiting the binding of vasopressin and preventing its physiological effects. This results in the inhibition of vasopressin-induced increases in intracellular calcium levels and the prevention of vasopressin-induced growth responses in vascular smooth muscle cells .
Comparison with Similar Compounds
YM 471 is unique compared to other vasopressin receptor antagonists due to its high potency and selectivity for both V1A and V2 receptors. Similar compounds include:
Conivaptan: A dual V1A and V2 receptor antagonist used clinically for treating hyponatremia.
Tolvaptan: A selective V2 receptor antagonist used for treating autosomal dominant polycystic kidney disease.
Lixivaptan: Another V2 receptor antagonist with similar applications to Tolvaptan.
YM 471 stands out due to its balanced antagonistic activity on both V1A and V2 receptors, making it a versatile tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C39H38F2N4O3 |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
N-[4-[(5Z)-5-[2-[4-(dimethylamino)piperidin-1-yl]-2-oxoethylidene]-4,4-difluoro-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C39H38F2N4O3/c1-43(2)30-20-23-44(24-21-30)36(46)26-34-33-14-8-9-15-35(33)45(25-22-39(34,40)41)38(48)28-16-18-29(19-17-28)42-37(47)32-13-7-6-12-31(32)27-10-4-3-5-11-27/h3-19,26,30H,20-25H2,1-2H3,(H,42,47)/b34-26- |
InChI Key |
ICRPTZMWRJGNQI-CLIDGEQKSA-N |
SMILES |
CN(C)C1CCN(CC1)C(=O)C=C2C3=CC=CC=C3N(CCC2(F)F)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 |
Isomeric SMILES |
CN(C)C1CCN(CC1)C(=O)/C=C\2/C3=CC=CC=C3N(CCC2(F)F)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C=C2C3=CC=CC=C3N(CCC2(F)F)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Z)-4'-(4,4-difluoro-5-(2-(4-dimethylaminopiperidino)-2-oxoethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-phenylbenzanilide monohydrochloride 4'-(4,4-difluoro-5-(2-(4-dimethylaminopiperidino)-2-oxoethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-phenylbenzanilide YM 471 YM471 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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